N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034486-24-1
VCID: VC7621641
InChI: InChI=1S/C24H28FN5O/c1-28-22-9-5-8-19(22)21(27-28)15-30(18-6-3-4-7-18)24(31)23-14-20(26-29(23)2)16-10-12-17(25)13-11-16/h10-14,18H,3-9,15H2,1-2H3
SMILES: CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Molecular Formula: C24H28FN5O
Molecular Weight: 421.52

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

CAS No.: 2034486-24-1

Cat. No.: VC7621641

Molecular Formula: C24H28FN5O

Molecular Weight: 421.52

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide - 2034486-24-1

Specification

CAS No. 2034486-24-1
Molecular Formula C24H28FN5O
Molecular Weight 421.52
IUPAC Name N-cyclopentyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C24H28FN5O/c1-28-22-9-5-8-19(22)21(27-28)15-30(18-6-3-4-7-18)24(31)23-14-20(26-29(23)2)16-10-12-17(25)13-11-16/h10-14,18H,3-9,15H2,1-2H3
Standard InChI Key PFSLCTWNBZOCHV-UHFFFAOYSA-N
SMILES CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure: a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 4-fluorophenyl moiety, and at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a cyclopentyl group and a methyl-substituted tetrahydrocyclopenta[c]pyrazol-3-ylmethyl chain.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₈FN₅O
Molecular Weight421.52 g/mol
SMILESCN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)...
InChIKeyPFSLCTWNBZOCHV-UHFFFAOYSA-N
PubChem CID86266596

The stereoelectronic profile of the molecule is defined by its fused cyclopentane-pyrazole system, fluorophenyl aromatic ring, and amide linkage, which collectively influence its solubility, reactivity, and potential interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyrazole derivatives, such as:

  • Condensation Reactions: Formation of the pyrazole core via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Substitution Reactions: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Amide Bond Formation: Coupling of the pyrazole-carboxylic acid intermediate with N-cyclopentyl-N-((1-methyltetrahydrocyclopenta[c]pyrazol-3-yl)methyl)amine using reagents like HATU or EDCl.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR: Resonances for the fluorophenyl (δ ~7.0–7.5 ppm), cyclopentyl (δ ~1.5–2.5 ppm), and methyl groups (δ ~2.0–3.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 421.52 and fragmentation patterns consistent with the loss of the cyclopentyl or fluorophenyl moieties.

  • X-ray Crystallography (if available): Would reveal the planar pyrazole ring and spatial orientation of substituents.

Physicochemical Properties

Solubility and Stability

While solubility data remain unreported, the compound’s lipophilic nature (predicted LogP ~3.5) suggests limited aqueous solubility, necessitating formulation with co-solvents or surfactants. Stability studies under varying pH and temperature conditions are critical for assessing shelf-life and bioavailability.

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)3.4–3.7 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (F, O, 4N)

Computational and Structure-Activity Relationship (SAR) Insights

Docking Studies

In silico modeling could predict binding modes to PPARγ or aldose reductase, with the fluorophenyl and amide groups participating in hydrophobic interactions and hydrogen bonding, respectively .

SAR Considerations

  • Fluorophenyl Substituent: Enhances metabolic stability and target affinity via hydrophobic and electronic effects.

  • Cyclopentyl Group: May improve membrane permeability due to its lipophilicity.

  • Tetrahydrocyclopenta[c]Pyrazole: Conformational restraint could optimize receptor binding .

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are available.

  • Target Identification: High-throughput screening is needed to elucidate primary biological targets.

Synthetic Optimization

  • Stereoselective Synthesis: Access to enantiomerically pure forms for chiral activity studies.

  • Prodrug Strategies: Enhance solubility via phosphate or ester prodrugs.

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